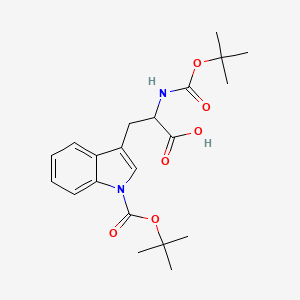

Nalpha,1-Di-Boc-L-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nalpha,1-Di-Boc-L-tryptophan is a compound that features tert-butyloxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino groups from undesired reactions during the synthesis process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,1-Di-Boc-L-tryptophan typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base such as triethylamine. The Boc group is introduced to the amino group through a nucleophilic addition-elimination mechanism .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

Nalpha,1-Di-Boc-L-tryptophan undergoes several types of reactions, including:

Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the indole ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

科学的研究の応用

Peptide Synthesis

Nalpha,1-Di-Boc-L-tryptophan serves as a key building block in the synthesis of peptides. Its protective Boc groups allow for the selective coupling of amino acids without interference from the amino group. This capability is particularly valuable in the pharmaceutical industry for developing custom peptides with therapeutic applications .

Drug Development

The compound plays a critical role in drug discovery, particularly in designing compounds that can modulate biological pathways involving serotonin receptors. Research has shown that derivatives of tryptophan can influence neurotransmitter pathways, making them potential candidates for treating mood disorders and other neurological conditions .

Biotechnology

In biotechnological applications, this compound is utilized in producing recombinant proteins. The stability conferred by the Boc groups enhances the yield and stability of proteins expressed in various systems, which is vital for both research and industrial applications .

Research on Neurotransmitters

Researchers utilize this compound to study tryptophan metabolism and its effects on brain function. Understanding these pathways contributes to insights into mood disorders and potential treatments for depression and anxiety .

Analytical Chemistry

This compound is also employed in analytical methods to quantify tryptophan levels in biological samples. This application aids nutritional studies and health assessments by providing accurate measurements of this essential amino acid .

Data Table: Applications of this compound

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of peptide dendrimers functionalized with tryptophan analogs. The results indicated that these compounds exhibited selective toxicity towards glioblastoma cells while preserving normal human astrocytes' viability. This selectivity underscores the potential for developing targeted cancer therapies based on tryptophan derivatives .

Case Study 2: Neurotransmitter Modulation

Research highlighted the role of tryptophan derivatives in enhancing serotonin production. This has implications for treating depression and anxiety disorders, showcasing how modifications to tryptophan can lead to significant therapeutic advancements .

作用機序

The mechanism of action of Nalpha,1-Di-Boc-L-tryptophan primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups during synthesis and can be removed under acidic conditions to reveal the free amine .

類似化合物との比較

Similar Compounds

Phenylmethoxycarbonyl (Cbz) protected compounds: These compounds use the Cbz group for protection, which is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.

Fmoc-protected compounds: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which can be removed under basic conditions.

Uniqueness

Nalpha,1-Di-Boc-L-tryptophan is unique due to the stability and ease of removal of the Boc protecting groups. The Boc group is stable under basic conditions and can be easily removed under acidic conditions, making it highly versatile for various synthetic applications .

特性

分子式 |

C21H28N2O6 |

|---|---|

分子量 |

404.5 g/mol |

IUPAC名 |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

InChI |

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25) |

InChIキー |

FATGZMFSCKUQGO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。